(2-Phenylethyl)propylamine
Overview
Description
(2-Phenylethyl)propylamine is an organic compound with the molecular formula C11H17N It is a member of the amine family, characterized by the presence of an amino group attached to a phenylethyl and a propyl group
Biochemical Analysis
Biochemical Properties
(2-Phenylethyl)propylamine plays a significant role in various biochemical reactions. It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme . This interaction suggests that this compound can undergo oxidation reactions catalyzed by cytochrome P450, leading to the formation of various metabolites. Additionally, this compound is a receptor affinity analog of cannabinoids, indicating its potential to interact with cannabinoid receptors and influence signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a bifunctional substrate for cytochrome P450, this compound undergoes oxidation reactions that produce metabolites with distinct biological activities . Additionally, its interaction with cannabinoid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular responses. These molecular interactions highlight the complex nature of this compound’s effects on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These pathways lead to the formation of metabolites that can influence metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors involved in these pathways can modulate the overall metabolic profile of cells and tissues. Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Phenylethyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-phenylethylamine with propyl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred for large-scale synthesis due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Phenylethyl)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2-Phenylethyl)propylamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with similar structural features but lacking the propyl group.
Propylamine: Contains only the propyl group without the phenylethyl moiety.
N-Phenylpropylamine: Similar structure but with different substitution patterns.
Uniqueness
(2-Phenylethyl)propylamine is unique due to the combination of the phenylethyl and propyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
Record name | (2-Phenylethyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27906-91-8 | |
Record name | (2-Phenylethyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.